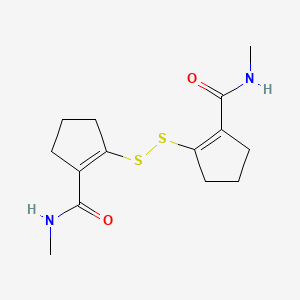
Bis(2-(methylcarbamoyl)cyclopenten-1-yl) disulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-(methylcarbamoyl)cyclopenten-1-yl) disulfide is a chemical compound with the molecular formula C14H20N2O2S2 It is characterized by the presence of two cyclopentene rings, each substituted with a methylcarbamoyl group, and connected by a disulfide bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-(methylcarbamoyl)cyclopenten-1-yl) disulfide typically involves the reaction of 2-(methylcarbamoyl)cyclopentene with a disulfide-forming reagent. One common method is the oxidation of thiol precursors in the presence of an oxidizing agent such as iodine or hydrogen peroxide. The reaction is usually carried out under mild conditions to prevent over-oxidation and to ensure the formation of the desired disulfide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Bis(2-(methylcarbamoyl)cyclopenten-1-yl) disulfide undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be further oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to yield the corresponding thiols.
Substitution: The methylcarbamoyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like dithiothreitol or sodium borohydride are effective.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols.
Substitution: Formation of substituted cyclopentene derivatives.
Aplicaciones Científicas De Investigación
Bis(2-(methylcarbamoyl)cyclopenten-1-yl) disulfide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and polymers.
Biology: Investigated for its potential role in modulating biological pathways involving disulfide bonds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of materials with specific properties, such as adhesives and coatings.
Mecanismo De Acción
The mechanism of action of bis(2-(methylcarbamoyl)cyclopenten-1-yl) disulfide involves the interaction of its disulfide bond with biological molecules. The disulfide bond can undergo redox reactions, leading to the formation or cleavage of disulfide bonds in proteins. This can modulate the activity of enzymes and other proteins, affecting various cellular pathways. The methylcarbamoyl groups may also interact with specific molecular targets, contributing to the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Bis(2-(methylcarbamoyl)cyclopenten-1-yl) diselenide: Similar structure but with a diselenide bond instead of a disulfide bond.
Bis(2-(methylcarbamoyl)cyclopenten-1-yl) sulfide: Contains a single sulfur atom instead of a disulfide bond.
Bis(2-(methylcarbamoyl)cyclopenten-1-yl) sulfoxide: An oxidized form with a sulfoxide group.
Uniqueness
Bis(2-(methylcarbamoyl)cyclopenten-1-yl) disulfide is unique due to its specific disulfide bond, which imparts distinct redox properties and reactivity. The presence of methylcarbamoyl groups further enhances its versatility in chemical and biological applications.
Propiedades
Número CAS |
142056-80-2 |
|---|---|
Fórmula molecular |
C14H20N2O2S2 |
Peso molecular |
312.5 g/mol |
Nombre IUPAC |
N-methyl-2-[[2-(methylcarbamoyl)cyclopenten-1-yl]disulfanyl]cyclopentene-1-carboxamide |
InChI |
InChI=1S/C14H20N2O2S2/c1-15-13(17)9-5-3-7-11(9)19-20-12-8-4-6-10(12)14(18)16-2/h3-8H2,1-2H3,(H,15,17)(H,16,18) |
Clave InChI |
IHGPDCYERQRBSS-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C1=C(CCC1)SSC2=C(CCC2)C(=O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


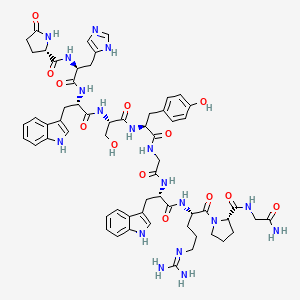
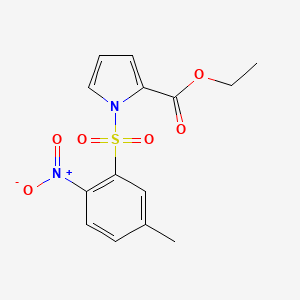

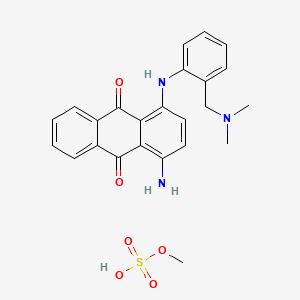
![[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)piperidin-4-yl]-(4-hydroxyphenyl)methanone;pyridine-3-carboxylic acid](/img/structure/B12722177.png)

![2-Ethoxy-2-oxoethyl 3,5-dibromo-4-[[4-(diethylamino)-2-[(4-methoxy-1,4-dioxobutyl)amino]phenyl]azo]benzoate](/img/structure/B12722197.png)

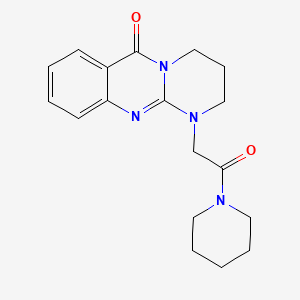

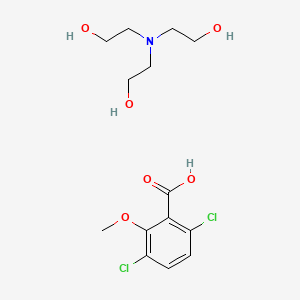
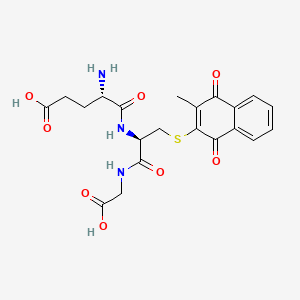

![(Z)-but-2-enedioic acid;1-(4-cyclopentylphenyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanol](/img/structure/B12722231.png)
